

Topic: Standard Protocol for the Synthesis of 4-Chloro-6-nitrosopyrimidine

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Compound of Interest

Compound Name: 4-Chloro-6-nitrosopyrimidine

CAS No.: 126827-22-3

Cat. No.: B139495

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Strategic Abstract & Chemical Logic

Target Molecule: **4-Chloro-6-nitrosopyrimidine** (CAS: 126827-22-3) Molecular Formula: $C_4H_2ClN_3O$ Molecular Weight: 143.53 g/mol

Synthesis Challenge: The synthesis of **4-chloro-6-nitrosopyrimidine** presents a specific regiochemical challenge. Direct nitrosation of pyrimidines (using

) typically occurs at the C5 position via Electrophilic Aromatic Substitution (EAS) due to the electronic enrichment at C5 relative to the electron-deficient C2, C4, and C6 positions. Consequently, a direct nitrosation of 4-chloropyrimidine would yield 4-chloro-5-nitrosopyrimidine, not the 6-isomer.

The Solution: The Hydroxylamine-Oxidation Route To install a nitroso group at the electron-deficient C6 position, we must employ a Nucleophilic Aromatic Substitution (

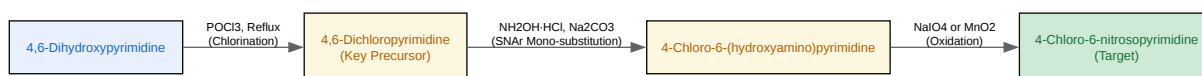
) strategy followed by oxidation.

- Precursor: 4,6-Dichloropyrimidine (symmetrical starting material).[1][2]

- Functionalization: Displacement of one chloride with hydroxylamine () to form 4-chloro-6-(hydroxyamino)pyrimidine.
- Oxidation: Controlled oxidation of the hydroxylamine to the nitroso functionality.

Reaction Scheme & Workflow Visualization

The following diagram illustrates the critical pathway from the commercially available 4,6-dihydroxypyrimidine to the target nitroso compound.



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Caption: Step-wise synthetic route from dihydroxy precursor to C6-nitroso target via hydroxylamine intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of 4,6-Dichloropyrimidine (Precursor)

Note: If 4,6-Dichloropyrimidine is purchased commercially, skip to Phase 2.

Rationale: The hydroxyl group is a poor leaving group. Conversion to the dichloro derivative activates the C4 and C6 positions for nucleophilic attack.

Materials:

- 4,6-Dihydroxypyrimidine (1.0 eq)[3]
- Phosphorus Oxychloride () (5.0 eq) - Chlorinating agent & solvent
- N,N-Dimethylaniline (1.0 eq) - Catalyst/Base[3]

Procedure:

- Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube ().
- Addition: Charge the flask with 4,6-dihydroxypyrimidine. Carefully add (exothermic). Add N,N-dimethylaniline dropwise.
- Reflux: Heat the mixture to reflux (~106°C) for 4–6 hours until the solution becomes clear and evolution of HCl gas ceases.
- Quench: Cool the mixture to room temperature. Remove excess under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring (Keep T < 10°C to prevent hydrolysis).
- Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).
- Purification: Wash combined organics with saturated and brine. Dry over anhydrous .^[3]^[4] Evaporate solvent to yield 4,6-dichloropyrimidine as a tan/yellow solid.
 - Yield Expectation: 85–95%

Phase 2: Synthesis of 4-Chloro-6-(hydroxyamino)pyrimidine

Rationale: This step utilizes the

mechanism.^[4] Since the starting material is symmetric, the first substitution is statistically favored, but stoichiometry must be controlled to prevent di-substitution.

Materials:

- 4,6-Dichloropyrimidine (1.0 eq, e.g., 14.9 g)

- Hydroxylamine hydrochloride () (1.1 eq)
- Sodium Carbonate () (2.2 eq) or Triethylamine ()
- Solvent: Ethanol/Water (1:1 v/v)

Procedure:

- Solubilization: Dissolve 4,6-dichloropyrimidine in Ethanol (100 mL).
- Reagent Prep: In a separate beaker, dissolve and in water (100 mL).
- Reaction: Add the hydroxylamine solution dropwise to the pyrimidine solution at 0–5°C (ice bath).
 - Critical Control: Low temperature favors mono-substitution over di-substitution.
- Incubation: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The product is more polar than the starting dichloride.
- Isolation:
 - Evaporate the ethanol under reduced pressure.
 - Cool the remaining aqueous suspension to 0°C. The product, 4-chloro-6-(hydroxyamino)pyrimidine, typically precipitates.
 - Filter the solid, wash with cold water, and dry under vacuum.

- Recrystallization (if needed): Ethanol/Water.

Phase 3: Oxidation to 4-Chloro-6-nitrosopyrimidine

Rationale: Hydroxylamines are readily oxidized to nitroso compounds. Sodium Periodate () is preferred for its mild conditions and high specificity, minimizing over-oxidation to the nitro species ().

Materials:

- 4-Chloro-6-(hydroxyamino)pyrimidine (1.0 eq)
- Sodium Periodate () (1.1 eq)
- Solvent: Water/Acetonitrile (or Water/Acetic Acid)

Procedure:

- Dissolution: Suspend the hydroxylamine intermediate in water (or 10% acetic acid if solubility is poor) at 0°C.
- Oxidation: Add a solution of in water dropwise over 20 minutes.
 - Observation: Nitroso compounds are often colored (blue/green in monomeric form, colorless in dimeric form). A transient color change may be observed.
- Reaction Time: Stir at 0°C for 1 hour.
- Workup:
 - Extract the reaction mixture immediately with Ethyl Acetate or Ether (Nitroso compounds can be unstable in water).

- Wash the organic layer with cold saturated (to remove any acid) and brine.
- Dry over (Magnesium Sulfate).
- Isolation: Evaporate the solvent at low temperature (< 30°C). Nitroso compounds are heat-sensitive.
 - Storage: Store the product immediately at -20°C under inert gas (Argon/Nitrogen).

Analytical Data & Characterization

Parameter	Specification / Expected Value
Appearance	Pale yellow to green solid (color depends on monomer/dimer equilibrium).
Melting Point	145–150°C (dec). Note: Decomposition often occurs near MP.
MS (ESI)	[M+H] ⁺ = 144.0 (approx). Characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).
¹ H NMR (DMSO-d ₆)	Precursor (Dichloro): Singlet at ~7.8 ppm (H2) and ~7.6 ppm (H5). Target (Nitroso): Loss of symmetry. H2 and H5 will appear as distinct singlets. H5 is significantly deshielded by the NO group.
Solubility	Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.

Critical Troubleshooting & Safety

Isomerism Alert (Critical)

- Do not confuse with 4-Chloro-5-nitrosopyrimidine.

- The 5-nitroso isomer is synthesized via the reaction of 4-aminopyrimidines with

• The protocol above is specific for the 6-nitroso isomer.
- Verification: Use NMR.[5] The 5-nitroso isomer lacks an H5 proton. The 6-nitroso isomer (this protocol) retains the H5 proton.

Safety Hazards

- Nitrosating Agents: While this protocol uses oxidation, nitroso compounds are potential carcinogens. Handle with double gloves and in a fume hood.
- POCl₃: Highly corrosive and reacts violently with water. Quench with extreme caution.
- Instability: **4-Chloro-6-nitrosopyrimidine** may dimerize (forming an azodioxy linkage). If the solid turns colorless, it has likely dimerized. Dissolution in warm solvent often dissociates the dimer back to the monomer.

References

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